molecular formula C17H22FN7 B12223092 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12223092
M. Wt: 343.4 g/mol
InChI Key: AIRGBPVEILOGBR-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluoropyrimidine moiety, a piperazine ring, and a pyrrolidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate This intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, while the piperazine and pyrrolidine rings can interact with various proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C17H22FN7

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C17H22FN7/c1-13-10-15(23-4-2-3-5-23)22-17(21-13)25-8-6-24(7-9-25)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

AIRGBPVEILOGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)N4CCCC4

Origin of Product

United States

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